
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the parent compound, N-methyl-d3-ethylamine, which has been investigated for its ability to interact with various proteins and enzymes in the body. The addition of the 3,4-dimethoxyphenyl group to the parent compound has been found to increase its potency and stability, making it a useful tool for researchers.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine has been studied for its potential applications in scientific research. This compound has been found to be a useful tool for researchers studying the effects of drugs on the body, as it is known to interact with various proteins and enzymes in the body. In addition, this compound has been studied for its potential use in drug discovery and development, as it has been found to be a potent and stable compound that can be used to test the effects of potential drugs on the body.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is not fully understood, but it is believed to interact with various proteins and enzymes in the body. It is thought to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs in the body. It is also thought to interact with other proteins and enzymes, such as those involved in the regulation of cell growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine have not been studied in detail, but it is believed to interact with various proteins and enzymes in the body. It is thought to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs in the body. It is also thought to interact with other proteins and enzymes, such as those involved in the regulation of cell growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine in lab experiments include its potency and stability, which make it a useful tool for researchers studying the effects of drugs on the body. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. However, there are some limitations to using this compound in lab experiments, as it is not fully understood and its effects on the body have not been studied in detail.
Direcciones Futuras
The future directions for research on 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. Additionally, further research could be conducted to determine the effects of this compound on other proteins and enzymes in the body, as well as its potential interactions with other compounds. Additionally, further studies could be conducted to determine the efficacy of this compound in treating various diseases and health conditions.
Métodos De Síntesis
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine can be synthesized by a method involving a two-step reaction. The first step involves the reaction of N-methyl-d3-ethylamine with 3,4-dimethoxyphenyl bromide, which yields an intermediate product, 3,4-dimethoxy-N-methyl-d3-ethylamine. This intermediate product is then reacted with sodium hydroxide to form the final product, 2-(3,4-dimethoxyphenyl)-N-methyl-d3-ethylamine.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(trideuteriomethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJWKRMESUMDQE-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


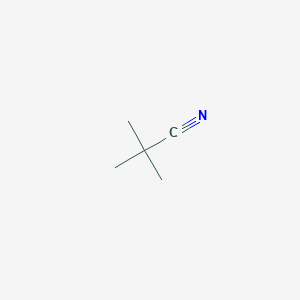


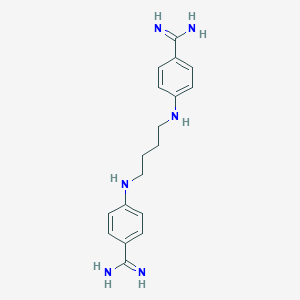

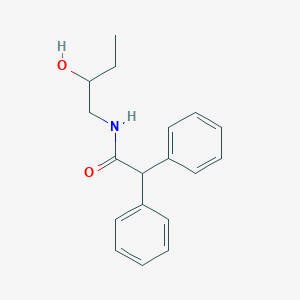
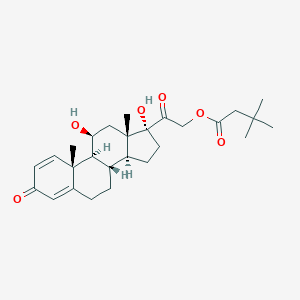
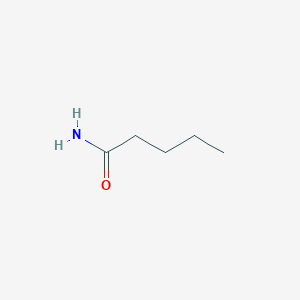


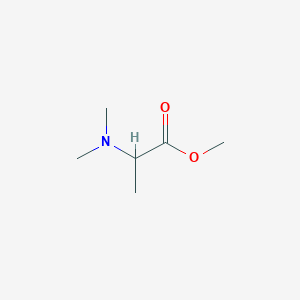

![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)